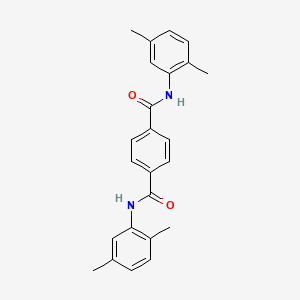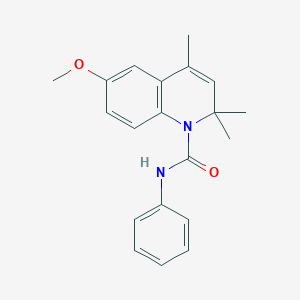
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, also known as MTMQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用機序
The exact mechanism of action of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is important for cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation and oxidative stress, and protect against neurodegeneration. 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide for lab experiments is its potent antitumor activity against various cancer cell lines. It has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that are affected by 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. Another area of research is to optimize the synthesis method to increase the yield of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide and make it more accessible for experiments. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide for cancer therapy and other diseases.
合成法
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylbenzaldehyde with aniline to form 2,4,6-trimethylanilinobenzaldehyde. This intermediate is then reacted with 6-methoxyquinoline-3-carboxylic acid to yield 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. The overall yield of this process is around 20%.
科学的研究の応用
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells, which are important mechanisms for cancer therapy.
In addition to its antitumor activity, 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation and neurodegenerative diseases.
特性
IUPAC Name |
6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVNXQFOPMKZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354631 |
Source


|
| Record name | 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide | |
CAS RN |
336176-71-7 |
Source


|
| Record name | 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

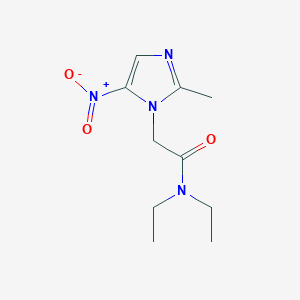
methanone](/img/structure/B5755394.png)
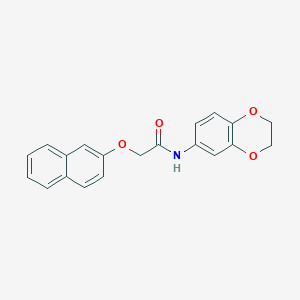
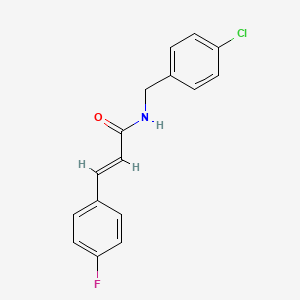
![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
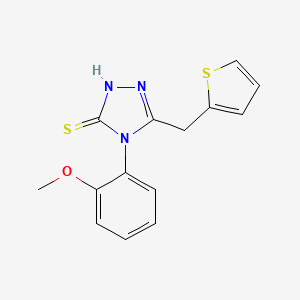
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
